C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride
Overview
Description
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride is a chemical compound with the molecular formula C7H10ClF2N3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-(1,1-Difluoro-ethyl)-pyrimidine with methylamine under specific conditions to form the desired compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study biological processes and interactions at the molecular level.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride can be compared with other similar compounds, such as:
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine: The non-hydrochloride form of the compound.
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-ethylamine: A similar compound with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)pyrimidin-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3.ClH/c1-7(8,9)6-5(2-10)3-11-4-12-6;/h3-4H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHVZDPPUPEDSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1CN)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-39-8 | |
Record name | 5-Pyrimidinemethanamine, 4-(1,1-difluoroethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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